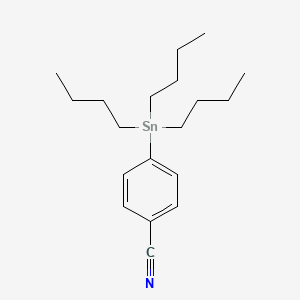
Benzonitrile, 4-(tributylstannyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 4-(tributylstannyl)- is an organotin compound with the molecular formula C19H33N. It is characterized by the presence of a benzonitrile group attached to a tributylstannyl moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Benzonitrile, 4-(tributylstannyl)- can be synthesized through various methods. One common approach involves the reaction of benzonitrile with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and can be facilitated by the use of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of 4-tributylstannylbenzonitrile may involve large-scale batch reactions using similar conditions as those in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
化学反应分析
Types of Reactions: Benzonitrile, 4-(tributylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and ligands are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major product is often a biaryl compound.
科学研究应用
Benzonitrile, 4-(tributylstannyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: Benzonitrile, 4-(tributylstannyl)- is used in the manufacture of advanced materials and polymers.
作用机制
The mechanism by which 4-tributylstannylbenzonitrile exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, facilitating the formation of new chemical bonds. The pathways involved often include radical or ionic mechanisms, depending on the reaction conditions and reagents used.
相似化合物的比较
4-Trimethylsilylbenzonitrile: Similar in structure but with a trimethylsilyl group instead of a tributylstannyl group.
4-Tributylstannylphenol: Contains a phenol group instead of a nitrile group.
4-Tributylstannylbenzaldehyde: Features an aldehyde group in place of the nitrile group.
Uniqueness: Benzonitrile, 4-(tributylstannyl)- is unique due to its combination of a benzonitrile group with a tributylstannyl moiety, which imparts distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry.
属性
CAS 编号 |
79048-30-9 |
|---|---|
分子式 |
C19H31NSn |
分子量 |
392.2 g/mol |
IUPAC 名称 |
4-tributylstannylbenzonitrile |
InChI |
InChI=1S/C7H4N.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; |
InChI 键 |
KYZSAPVESUHUGX-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















